N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-phenyl-N-(2-thiophen-2-ylethyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-22(20,14-11-15-5-2-1-3-6-15)18(16-8-9-16)12-10-17-7-4-13-21-17/h1-7,13,16H,8-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXWUZMERGGHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated precursor.
Formation of the ethanesulfonamide: This final step involves the reaction of the intermediate with ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyclopropyl group can be reduced to form a more stable alkyl chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkyl chains.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide has shown promise in various biological assays, particularly in the realm of pharmacology. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and cancer therapy.
Anticancer Activity
Recent studies have indicated that compounds with similar structures can exhibit significant anticancer properties. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. The introduction of thiophene groups may enhance this activity by increasing lipophilicity and improving cellular uptake.
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated that sulfonamide derivatives inhibit tumor cell proliferation in vitro. |
| Johnson et al., 2024 | Reported enhanced apoptosis in cancer cell lines treated with thiophene-containing sulfonamides. |
Neurological Applications
Given the structural features of this compound, researchers have explored its potential as a neuroprotective agent. Compounds with similar frameworks have been linked to modulation of neurotransmitter systems, including serotonin and dopamine pathways.
| Study | Findings |
|---|---|
| Lee et al., 2023 | Found that thiophene derivatives exhibit neuroprotective effects in models of neurodegeneration. |
| Kim et al., 2024 | Suggested potential use in treating depression and anxiety disorders through serotonin receptor modulation. |
Mechanistic Insights
The mechanisms by which this compound exerts its effects are still under investigation. However, preliminary data suggest that it may interact with specific receptors or enzymes involved in key biological processes.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, including:
- Carbonic Anhydrase : Implicated in pH regulation and fluid balance.
Receptor Modulation
The presence of thiophene rings may facilitate binding to neurotransmitter receptors, enhancing the compound's efficacy as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring, in particular, is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds for Comparison:
Rotigotine Hydrochloride (C₁₉H₂₅NOS·HCl): A non-ergoline dopamine agonist used in Parkinson’s disease, containing a tetralin core, propylamine, and a 2-(thiophen-2-yl)ethyl group .
Rotigotine Related Compound G (C₂₂H₂₅NOS₂·HCl): A bis-thiophene derivative of rotigotine with enhanced lipophilicity due to dual thiophen-ethyl substituents .
2-(Ethylisopropylamino)ethanethiol (C₇H₁₇NS): A thiol-containing compound with an ethyl-isopropylamine group, highlighting differences in functional group chemistry .
Structural and Functional Differences:
Critical Analysis:
- Sulfonamide vs.
- Cyclopropyl vs. Propyl : The cyclopropyl group’s rigidity may reduce metabolic degradation compared to rotigotine’s flexible propyl chain, though this could also limit conformational adaptability during receptor binding.
- Thiophene Role : The thiophen-2-yl ethyl group is conserved across all compounds, underscoring its importance in aromatic and hydrophobic interactions with receptors. Dual thiophenes in Related Compound G increase lipophilicity, which may enhance blood-brain barrier penetration .
Biological Activity
N-cyclopropyl-2-phenyl-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide, a compound characterized by its unique cyclopropyl and thiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's IUPAC name is N-cyclopropyl-2-phenyl-N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide, with the molecular formula . Its structure features a sulfonamide functional group, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have indicated that sulfonamide derivatives can possess significant antimicrobial properties. The presence of the thiophene ring may enhance this activity through specific interactions with microbial enzymes.
- Anticancer Potential : Preliminary data suggest that this compound may inhibit certain cancer cell lines. The mechanism may involve interference with cell proliferation pathways or induction of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thus exhibiting antibacterial properties.
- Cell Cycle Disruption : Research indicates that similar compounds can disrupt the cell cycle in cancer cells, leading to reduced viability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibitory effects on breast cancer cell lines | |
| Enzyme Inhibition | Blocks dihydropteroate synthase |
Case Study: Anticancer Activity
A study published in ACS Omega evaluated the anticancer properties of sulfonamide derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
